Silver p-toluenesulfonate

Catalog No.
S1515300
CAS No.
16836-95-6
M.F
C7H7AgO3S
M. Wt
280.07 g/mol
Availability
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Silver p-toluenesulfonate

CAS Number

16836-95-6

Product Name

Silver p-toluenesulfonate

IUPAC Name

silver;4-methylbenzenesulfonate

Molecular Formula

C7H7AgO3S

Molecular Weight

280.07 g/mol

InChI

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

JUDUFOKGIZUSFP-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]

Molecular Structure Analysis

The molecule features a central silver cation (Ag+) bonded to a p-toluenesulfonate anion (CH3C6H4SO3⁻). The tosylate group consists of a benzene ring with a methyl group (CH3) attached at the para (p) position and a sulfonate group (SO3⁻) attached as well []. This structure contributes to the good solubility of silver tosylate in polar solvents like water and dimethylformamide (DMF) [, ].


Chemical Reactions Analysis

A crucial application of silver tosylate is its use in the conversion of alkyl halides (RX) to alkyl tosylates (ROTs) through a nucleophilic substitution reaction. This reaction is generally depicted as follows []:

RX + AgOTs → ROTs + AgX (where X is a halogen)

For example, treatment of methyl iodide (CH3I) with silver tosylate in DMF can yield methyl tosylate (CH3OTs) []. Silver tosylate also finds use in the synthesis of other organic compounds, such as benzyl ethers and sulfones [].


Physical And Chemical Properties Analysis

  • Melting point: 262-264 °C []
  • Boiling point: Decomposes above boiling point []
  • Solubility: Soluble in water (42 g/L at 25 °C), DMF, and other polar solvents [, ]
  • Stability: Light sensitive []

Conversion of Alkyl Halides to Tosylates:

Silver p-toluenesulfonate (AgOTs) is primarily used in organic chemistry research as a convenient and efficient reagent for converting alkyl halides (R-X) to their corresponding tosylates (R-OTs) []. Tosylates are valuable synthetic intermediates due to their excellent leaving group ability, which facilitates various nucleophilic substitution reactions.

The reaction between AgOTs and an alkyl halide proceeds through a nucleophilic substitution mechanism, where the tosylate anion (OTs⁻) displaces the halide ion (X⁻) from the alkyl chain. The driving force for this reaction is the formation of a stronger bond between the carbon atom and the sulfur atom in the tosylate compared to the bond between the carbon and the halogen atom in the alkyl halide [].

Advantages of Using Silver p-toluenesulfonate:

Several advantages make AgOTs a popular choice for tosylation reactions:

  • High Reactivity: AgOTs reacts readily with a wide range of alkyl halides, including primary, secondary, and even some tertiary halides [].
  • Mild Reaction Conditions: The reaction typically proceeds under mild temperatures and can be performed in various solvents, making it suitable for sensitive substrates [].
  • Easy Workup: The silver chloride (AgCl) byproduct precipitates from the reaction mixture, simplifying product isolation and purification [].

Limitations of Using Silver p-toluenesulfonate:

Despite its advantages, AgOTs has some limitations:

  • Cost: Silver compounds are generally expensive, making AgOTs a relatively costly reagent compared to some alternatives.
  • Light Sensitivity: AgOTs is light-sensitive and should be stored in a dark container to prevent decomposition [].
  • Environmental Concerns: Silver is a heavy metal and disposal of AgCl waste needs to be done responsibly according to local regulations.

Alternative Reagents for Tosylation:

Several alternative reagents can be used for tosylation reactions, such as p-toluenesulfonyl chloride (TsCl) and sodium p-toluenesulfonate (NaOTs). These alternatives can be more cost-effective and environmentally friendly in some cases but may require harsher reaction conditions or have limitations in terms of substrate compatibility [].

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16836-95-6

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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